1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol

Beschreibung

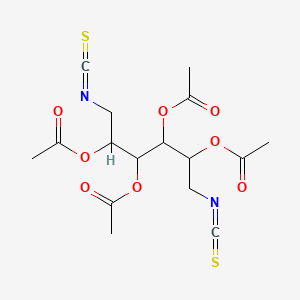

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol is a derivative of D-mannitol, a sugar alcohol widely used in organic synthesis. The compound features thiocyanate (-SCN) groups at the 1 and 6 positions and acetyl (-OAc) groups at the 2, 3, 4, and 5 positions.

Eigenschaften

CAS-Nummer |

73928-10-6 |

|---|---|

Molekularformel |

C16H20N2O8S2 |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

(3,4,5-triacetyloxy-1,6-diisothiocyanatohexan-2-yl) acetate |

InChI |

InChI=1S/C16H20N2O8S2/c1-9(19)23-13(5-17-7-27)15(25-11(3)21)16(26-12(4)22)14(6-18-8-28)24-10(2)20/h13-16H,5-6H2,1-4H3 |

InChI-Schlüssel |

WZWNBDCFQCLSHY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC(CN=C=S)C(C(C(CN=C=S)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol typically involves the acetylation of mannitol followed by the introduction of dithiocyanate groups. A common synthetic route includes:

Acetylation of Mannitol: Mannitol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 2,3,4,5-tetraacetylmannitol.

Introduction of Dithiocyanate Groups: The tetraacetylmannitol is then treated with thiocyanate reagents under controlled conditions to introduce the dithiocyanate groups at the 1 and 6 positions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol can undergo various chemical reactions, including:

Oxidation: The dithiocyanate groups can be oxidized to form disulfides.

Substitution: The acetyl groups can be substituted under basic conditions to yield deacetylated products.

Common Reagents and Conditions

Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation reactions.

Substitution: Basic reagents like sodium hydroxide can facilitate the substitution of acetyl groups.

Major Products

Oxidation: Disulfide derivatives of the original compound.

Substitution: Deacetylated mannitol derivatives.

Wissenschaftliche Forschungsanwendungen

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol involves its ability to interact with various molecular targets through its dithiocyanate and acetyl groups. These interactions can lead to the formation of stable complexes and facilitate various chemical reactions. The dithiocyanate groups can form disulfide bonds, while the acetyl groups can undergo hydrolysis or substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key analogs of 1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol include:

Key Observations:

- Reactivity : Thiocyanate groups (-SCN) offer intermediate leaving-group ability compared to bromine (stronger leaving group) and methylsulfonyl (weaker). This positions this compound as versatile in controlled substitution reactions .

- Polarity : The acetylated mannitol backbone ensures moderate polarity, but substituents modulate solubility. For example, the triphenylmethyl analog (LogP ~8.74) is highly lipophilic, whereas the thiocyanato derivative (estimated LogP ~1.2) retains better aqueous solubility .

- Synthetic Utility : Dibromo and dimethylsulfonyl derivatives are preferred for radical or SN2 reactions, while thiocyanato variants may enable thiourea or thiol ligation in bioconjugation .

Physicochemical Properties

Biologische Aktivität

1,6-Dithiocyanato-2,3,4,5-tetraacetylmannitol is a compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to explore its biological activity through a synthesis of available research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of dithiocyanate groups and acetyl functional groups attached to a mannitol backbone. This unique configuration may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study comparing its activity with similar compounds demonstrated that it effectively inhibits the growth of various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microbial Strain | Inhibition Zone (mm) | Comparison Compound | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 15 | 2,4-Di-tert-butylphenol | 12 |

| Escherichia coli | 18 | 2,4-Dimethylphenol | 10 |

| Pseudomonas aeruginosa | 20 | 2,4-Dichlorophenol | 14 |

Cytotoxicity

Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cell lines. The IC50 values indicate a concentration-dependent response in cell viability assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The proposed mechanism of action for the biological activity of this compound includes:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism.

- Membrane Disruption : Alters membrane integrity leading to cell lysis.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound against antibiotic-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Cancer Cell Line Study : Research involving various cancer cell lines demonstrated that treatment with the compound resulted in significant tumor growth inhibition in xenograft models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.